![molecular formula C8H4Cl2N2OS2 B3035803 5-[(2,6-Dichlorophenyl)sulfinyl]-1,2,3-thiadiazole CAS No. 338421-07-1](/img/structure/B3035803.png)
5-[(2,6-Dichlorophenyl)sulfinyl]-1,2,3-thiadiazole
Descripción general
Descripción
5-[(2,6-Dichlorophenyl)sulfinyl]-1,2,3-thiadiazole (DCPS) is an organic compound that has been widely studied in recent years due to its potential applications in the field of medicinal chemistry. DCPS is a heterocyclic compound that is composed of a five-membered ring containing two nitrogen atoms, two sulfur atoms, and one carbon atom. The compound has been used in various scientific research applications, including as a potential drug candidate and as a novel building block for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Antifungal Activity
The synthesis and evaluation of novel sulfone derivatives containing 1,3,4-oxadiazole moieties have revealed potent antifungal properties . These compounds exhibit good activity against plant pathogenic fungi, including Botrytis cinerea. Notably, compounds 5d, 5e, 5f, and 5i demonstrated remarkable antifungal efficacy, making them potential lead compounds for agrochemical development .
Mitogen-Activated Protein Kinase (MAPK) Inhibition
MAPKs play a crucial role in signal transduction and cellular responses. The compound’s structure suggests it may interfere with MAPK pathways, making it relevant for studying cellular signaling and potential therapeutic interventions .
Insecticidal Properties
While not extensively studied, sulfone derivatives have been associated with insecticidal activity . Investigating the effects of 5-[(2,6-Dichlorophenyl)sulfinyl]-1,2,3-thiadiazole on insects could yield valuable insights.
Anti-Inflammatory Potential
Given the sulfone group’s diverse biological activities, including anti-inflammatory properties , further exploration of this compound’s anti-inflammatory effects could be worthwhile.
Antitumor and Anticancer Research
Sulfone derivatives have been investigated for their potential in cancer therapy . Exploring the impact of 5-[(2,6-Dichlorophenyl)sulfinyl]-1,2,3-thiadiazole on tumor cells and cancer pathways may reveal novel therapeutic avenues.
Herbicidal Applications
Although not explicitly studied for herbicidal effects, sulfone compounds have been associated with herbicidal activity . Investigating whether this compound affects plant growth or weed control could be relevant.
Propiedades
IUPAC Name |
5-(2,6-dichlorophenyl)sulfinylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2OS2/c9-5-2-1-3-6(10)8(5)15(13)7-4-11-12-14-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBQHXBAWGRPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)C2=CN=NS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,6-Dichlorophenyl)sulfinyl]-1,2,3-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methanol](/img/structure/B3035720.png)
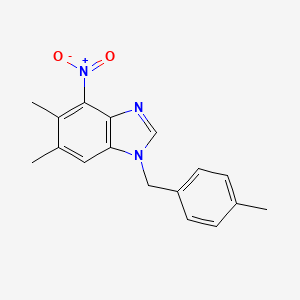
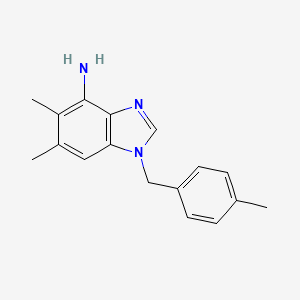
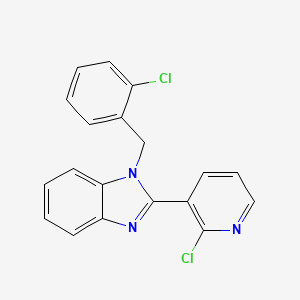
![(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035730.png)
![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035731.png)
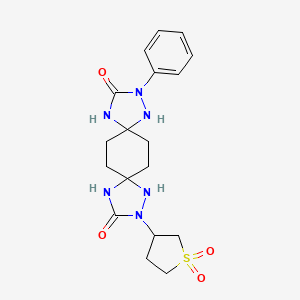
![3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B3035736.png)
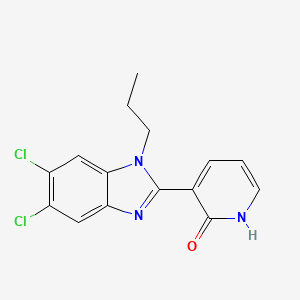
![3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B3035738.png)
![2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B3035739.png)
![2-(4-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B3035740.png)

